molecular formula C13H19NO3 B1272774 3-Amino-3-(4-butoxyphenyl)propanoic acid CAS No. 405294-73-7

3-Amino-3-(4-butoxyphenyl)propanoic acid

Cat. No. B1272774
M. Wt: 237.29 g/mol
InChI Key: MBSPCPOKMWFVAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-3-(4-butoxyphenyl)propanoic acid is a compound that can be associated with a class of substances that are structurally related to amino acids and phenylpropanoic acids. While the specific compound is not directly studied in the provided papers, the analogs and related compounds discussed offer insights into the potential characteristics and applications of 3-Amino-3-(4-butoxyphenyl)propanoic acid. For instance, the synthesis of related compounds as EP3 receptor antagonists suggests potential pharmacological applications .

Synthesis Analysis

The synthesis of related compounds, such as 3-(2-aminocarbonylphenyl)propanoic acid analogs, involves multiple steps including the introduction of specific moieties to the carboxyamide side chain to enhance binding affinity and antagonist activity for certain receptors . Another related compound, 4-(3-Amino-2-carboxy phenyl) butanoic acid, is synthesized through a series of reactions including nitro reduction, carbonyl reduction, cyclization, and ring-opening, indicating a complex synthetic route that could be adapted for the synthesis of 3-Amino-3-(4-butoxyphenyl)propanoic acid .

Molecular Structure Analysis

The molecular structure of compounds similar to 3-Amino-3-(4-butoxyphenyl)propanoic acid has been analyzed using various spectroscopic methods. For example, the structure of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was confirmed by IR, NMR, and X-ray diffraction studies . Similarly, the molecular structure and vibrational spectra of 4-amino-3(4-chlorophenyl) butanoic acid were recorded and computed using different theoretical methods, providing a basis for understanding the structural aspects of related compounds .

Chemical Reactions Analysis

The chemical reactivity of compounds structurally related to 3-Amino-3-(4-butoxyphenyl)propanoic acid can be inferred from studies on their synthesis and molecular interactions. The presence of amino and carboxylic groups in these compounds suggests that they could participate in various chemical reactions typical of amino acids, such as peptide bond formation or reactions with electrophiles and nucleophiles .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to 3-Amino-3-(4-butoxyphenyl)propanoic acid can be deduced from their molecular structure analysis. For instance, the hyperpolarizability and molecular electrostatic potential maps of related compounds provide insights into their electronic properties, which are crucial for understanding their interactions with biological targets . Additionally, the stability of these molecules, as indicated by NBO analysis, suggests that 3-Amino-3-(4-butoxyphenyl)propanoic acid may also exhibit stability due to hyper-conjugative interactions and charge delocalization .

Scientific Research Applications

Summary of the Application

The compound “3-Amino-3-(4-butoxyphenyl)propanoic acid” has been used in the synthesis of amino acid derivatives bearing an incorporated 4-hydroxyphenyl moiety with various substitutions . These derivatives have shown promising results as scaffolds for the development of antimicrobial candidates targeting multidrug-resistant bacterial and fungal pathogens .

Methods of Application or Experimental Procedures

The derivatives were synthesized through the reaction of N - (4-hydroxyphenyl)- β -alanine hydrazide with aromatic aldehydes in methanol at reflux temperature . This synthetic methodology was designed to generate a diverse array of xenogeneic amino acid derivatives based on 3-((4-hydroxyphenyl)amino)propanoic acid, incorporating various aromatic and heterocyclic substitutions .

Results or Outcomes

The resultant novel 3- ( (4-hydroxyphenyl)amino)propanoic acid derivatives exhibited structure-dependent antimicrobial activity against both ESKAPE group bacteria and drug-resistant Candida species . Furthermore, these derivatives demonstrated substantial activity against Candida auris, with minimum inhibitory concentrations ranging from 0.5 to 64 µg/mL . Hydrazones containing heterocyclic substituents showed the most potent and broad-spectrum antimicrobial activity .

Safety And Hazards

Safety information for “3-Amino-3-(4-butoxyphenyl)propanoic acid” indicates that it should be handled in a well-ventilated place with suitable protective clothing. Contact with skin, eyes, or clothing should be avoided, as well as ingestion and inhalation .

properties

IUPAC Name

3-amino-3-(4-butoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-2-3-8-17-11-6-4-10(5-7-11)12(14)9-13(15)16/h4-7,12H,2-3,8-9,14H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBSPCPOKMWFVAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80386657
Record name 3-amino-3-(4-butoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80386657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-3-(4-butoxyphenyl)propanoic acid

CAS RN

405294-73-7
Record name 3-amino-3-(4-butoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80386657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.